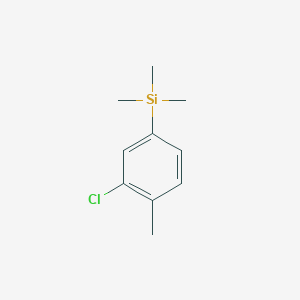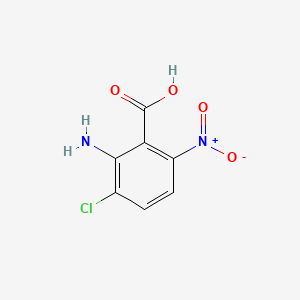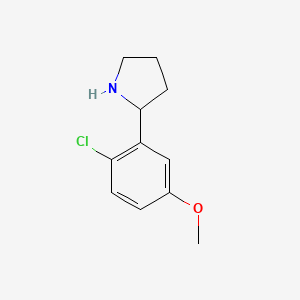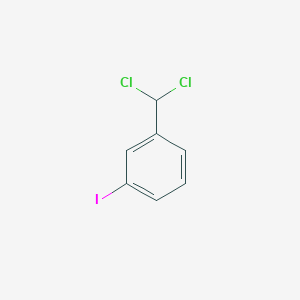
1-(Dichloromethyl)-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-3-iodobenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are substituted by dichloromethyl and iodine groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-iodotoluene. The process typically includes the following steps:
Halogenation: 3-iodotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the dichloromethyl group.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-(dichloromethyl)-3-aminobenzene or 1-(dichloromethyl)-3-thiobenzene.
Oxidation: Formation of 1-(dichloromethyl)-3-iodobenzaldehyde or 1-(dichloromethyl)-3-iodobenzoic acid.
Reduction: Formation of 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)-3-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethyl and iodine groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-iodobenzene: Similar structure but with one chlorine atom.
1-(Dichloromethyl)-4-iodobenzene: Similar structure but with the iodine atom at the para position.
1-(Dichloromethyl)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Dichloromethyl)-3-iodobenzene is unique due to the presence of both dichloromethyl and iodine groups, which impart distinct reactivity and properties
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in synthesis, medicinal chemistry, and material science. Its unique chemical structure and reactivity make it a subject of interest for further research and development.
Eigenschaften
Molekularformel |
C7H5Cl2I |
|---|---|
Molekulargewicht |
286.92 g/mol |
IUPAC-Name |
1-(dichloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
InChI-Schlüssel |
ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)

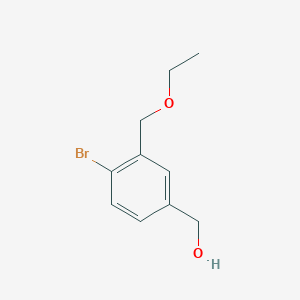
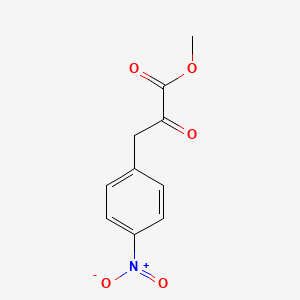
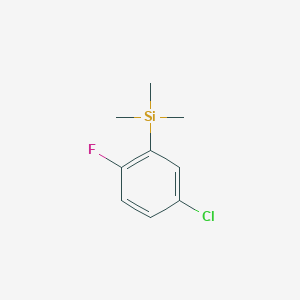

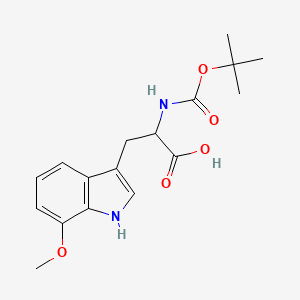
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

